Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxazepine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazepine ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via radical trifluoromethylation. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxazepine ring may facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoromethyl group, used in polymer chemistry.
3-Methyl-1-(trifluoromethyl)-4-oxo-2-cyclohexene-2-carboxylic acid 2,2,2-trifluoroethyl ester: A structurally similar compound with applications in materials science.
Uniqueness
Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its combination of a trifluoromethyl group, an oxazepine ring, and a carboxylate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a heterocyclic compound belonging to the oxazepine class. Its unique structure includes a benzo-fused oxazepine ring and a trifluoroethyl substituent, which significantly enhances its lipophilicity and biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H12F3N2O4
- Molecular Weight : Approximately 338.29 g/mol
- CAS Number : 1707393-89-2
Research indicates that this compound acts as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which is crucial in regulating cellular processes like apoptosis and inflammation. The inhibition of RIP1 suggests that the compound may have therapeutic potential in treating conditions characterized by dysregulated cell death and inflammatory responses.
Inhibition of RIP1 Kinase
The primary biological activity of this compound is its ability to inhibit RIP1 kinase. This inhibition can lead to:
- Reduced Inflammation : By modulating pathways involved in inflammatory processes.
- Enhanced Apoptosis : Potentially beneficial in cancer therapies where controlled cell death is desired.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other oxazepines and related heterocycles. Below is a comparison table highlighting key features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Dibenzo[b,f][1,4]oxazepine | Two fused benzene rings | Neuroprotective effects |
Benzodiazepines | Benzene ring fused to diazepine | Anxiolytic effects |
Methyl 2-(cyclopropyl)benzothiazole | Thiazole ring | Antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Study on Inflammatory Diseases : A study demonstrated that this compound significantly reduced markers of inflammation in animal models of arthritis by inhibiting RIP1 activity. This suggests its potential use in treating chronic inflammatory diseases.
- Cancer Research : Another investigation indicated that the compound could induce apoptosis in various cancer cell lines through its action on RIP1 kinase pathways. This highlights its potential role as an anticancer agent.
Properties
Molecular Formula |
C13H12F3NO4 |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
methyl 3-oxo-4-(2,2,2-trifluoroethyl)-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C13H12F3NO4/c1-20-12(19)8-2-3-10-9(4-8)5-17(7-13(14,15)16)11(18)6-21-10/h2-4H,5-7H2,1H3 |
InChI Key |
GXJAXTHMYGYAQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC(F)(F)F |
Origin of Product |
United States |
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